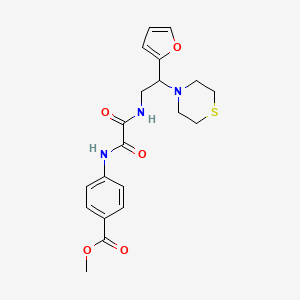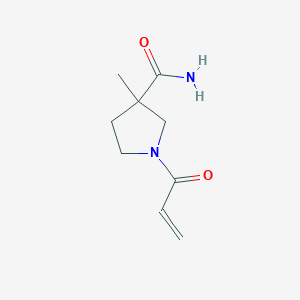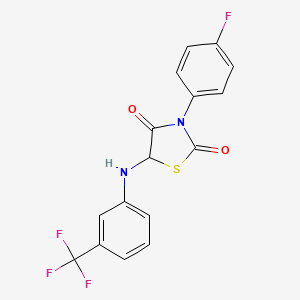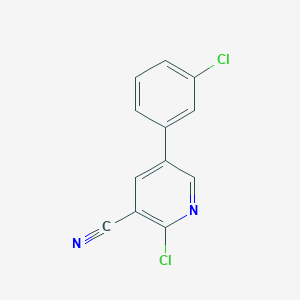
2-Chloro-5-(3-chlorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-chlorophenyl)nicotinonitrile is a biochemical compound used for proteomics research . It has a molecular formula of C12H6Cl2N2 and a molecular weight of 249.1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a nitrile group attached to the 3-position . The molecule also contains two chlorine atoms, one attached to the pyridine ring and the other to the phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 173 - 176°C . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Catalytic Liquid-Phase Ammoxidation
A study by Raja et al. (2009) highlights the use of new bimetallic nanoscale catalysts for the ammoxidation of 3-picoline to nicotinonitrile, a precursor for vitamin B3, under mild conditions in the liquid phase. This research indicates the potential of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile in the efficient production of vital nutrients (Raja et al., 2009).
Photocatalytic Degradation of Chlorophenols
Lin et al. (2018) studied the photocatalytic degradation of chlorophenols, including 2-chlorophenol, using titanium dioxide doped with copper sulfate. This research provides insights into the application of this compound in environmental remediation, particularly in the degradation of harmful compounds under visible light (Lin et al., 2018).
Electrooxidation Processes
Ureta-Zañartu et al. (2003) explored the electrooxidation of 2-chlorophenol on modified electrodes, providing a perspective on the role of this compound in electrochemical processes and its potential application in environmental cleanup or analytical methods (Ureta-Zañartu et al., 2003).
Nitrating and Chlorinating Species Formation
Eiserich et al. (1996) investigated the formation of reactive nitrating and chlorinating species from the reaction of nitrite with hypochlorous acid. This research contributes to understanding the chemical behavior of chlorinated compounds like this compound in biological systems and their potential roles in inflammation and tissue injury (Eiserich et al., 1996).
Antimicrobial Activity
Guna et al. (2015) synthesized derivatives of this compound and evaluated their antimicrobial activity. This underscores the potential pharmaceutical application of this compound in developing new antimicrobial agents (Guna et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-3-1-2-8(5-11)10-4-9(6-15)12(14)16-7-10/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIKWUGARDOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2706365.png)
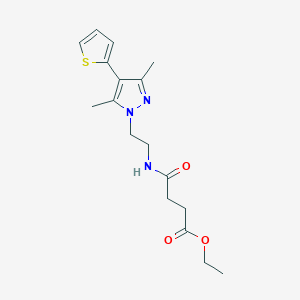
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2706369.png)
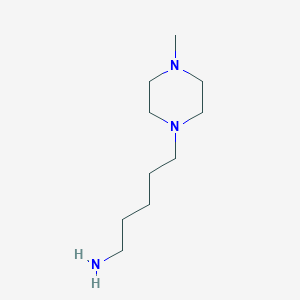

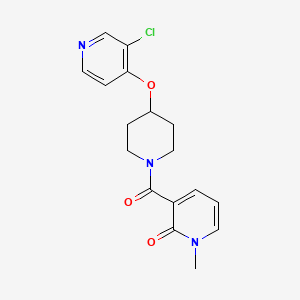

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2706376.png)
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2706377.png)
